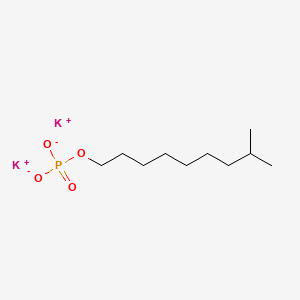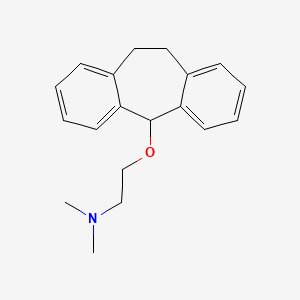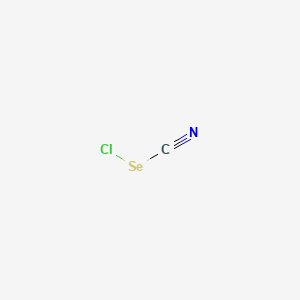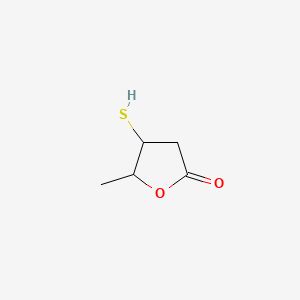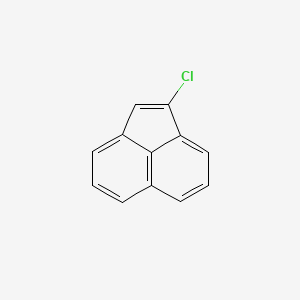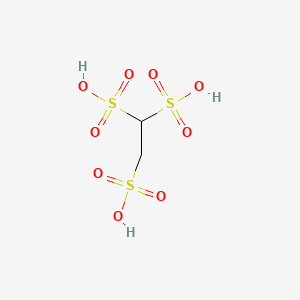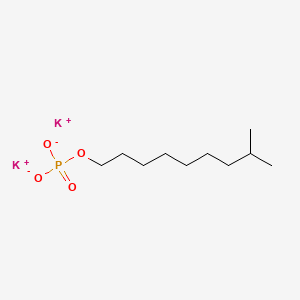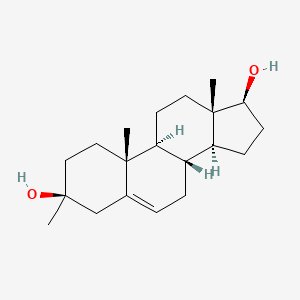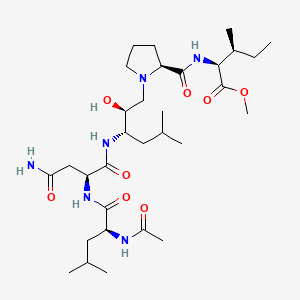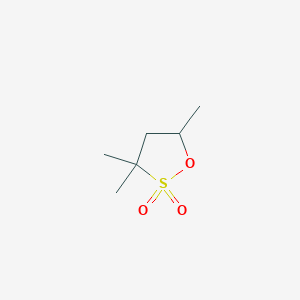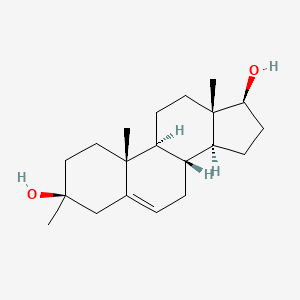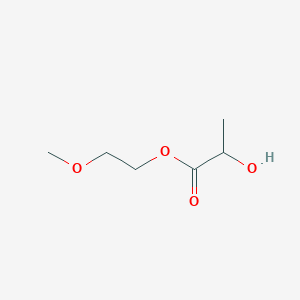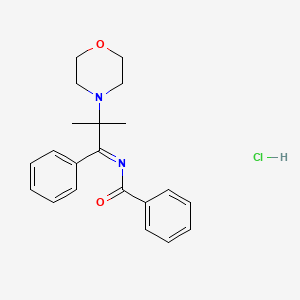
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride is a chemical compound with the molecular formula C21H24N2O2·HCl and a molecular weight of 372.93 g/mol . This compound is known for its unique structure, which includes a benzamide core with a morpholinoethyl substituent and a benzilidene group. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride typically involves the reaction of benzaldehyde derivatives with N-(1-methyl-1-morpholinoethyl)benzamide under specific conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to promote the alkylation of N,N-dialkyl benzamides with methyl sulfides . This approach allows for efficient and selective synthesis without the need for transition metal catalysts or organometallic reagents.
Analyse Chemischer Reaktionen
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride can be compared with other similar compounds, such as:
N-(alpha-(1-Methyl-1-morpholinoethyl)benzylidene)benzamide: Similar in structure but without the hydrochloride group.
N-(1-Methyl-1-morpholinoethyl)benzamide: Lacks the benzilidene group.
Benzamide derivatives: Various benzamide derivatives with different substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
16297-42-0 |
|---|---|
Molekularformel |
C21H25ClN2O2 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
N-(2-methyl-2-morpholin-4-yl-1-phenylpropylidene)benzamide;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-21(2,23-13-15-25-16-14-23)19(17-9-5-3-6-10-17)22-20(24)18-11-7-4-8-12-18;/h3-12H,13-16H2,1-2H3;1H |
InChI-Schlüssel |
ZIMOFHSWKVMYFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=NC(=O)C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



